molecular formula C16H17ClN2O2S B2903120 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034315-74-5

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2903120
CAS No.: 2034315-74-5
M. Wt: 336.83
InChI Key: QBGLEHZRMXPERG-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound known for its diverse chemical properties and potential applications across various scientific domains. This compound combines multiple functional groups, such as a piperidine ring, a chloropyridine moiety, and a thiophene ring, making it a versatile candidate for chemical synthesis and research.

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound often involves multi-step organic reactions. One common method includes the condensation of 3-chloropyridine with 4-piperidinol to form 4-((3-chloropyridin-4-yl)oxy)piperidine. This intermediate can then undergo a Friedel-Crafts acylation with thiophene-2-yl-ethanone in the presence of a Lewis acid, like aluminum chloride, to yield the final compound.

Industrial Production Methods

  • Industrially, the compound may be synthesized using optimized and scalable processes, ensuring high purity and yield. Automation and continuous-flow reactors may be employed to streamline the synthesis, reduce reaction times, and improve overall efficiency. Catalysts and reagents are selected to minimize waste and enhance environmental sustainability.

Types of Reactions it Undergoes

  • This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilization of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions using nucleophiles like amines or alkoxides.

Major Products Formed

  • Depending on the reaction conditions and reagents used, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives where functional groups replace specific atoms or groups in the molecule.

Scientific Research Applications

This compound finds applications in various scientific research areas due to its chemical versatility:

  • Chemistry: : Utilized as a precursor for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.

  • Medicine: : Explored as a lead compound for developing new pharmaceuticals, particularly for its interactions with biological targets and potential therapeutic effects.

  • Industry: : Used in the development of novel materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects often involves interaction with specific molecular targets:

  • Molecular Targets: : Potential targets include enzymes, receptors, and ion channels.

  • Pathways Involved: : The compound may modulate biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic reactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: : Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.

  • 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(furan-2-yl)ethanone: : Similar structure but with a furan ring replacing the thiophene ring, leading to different chemical and biological properties.

  • 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone:

Overall, this compound’s multifaceted nature makes it a valuable subject for ongoing chemical and biomedical research.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-14-11-18-6-3-15(14)21-12-4-7-19(8-5-12)16(20)10-13-2-1-9-22-13/h1-3,6,9,11-12H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGLEHZRMXPERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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